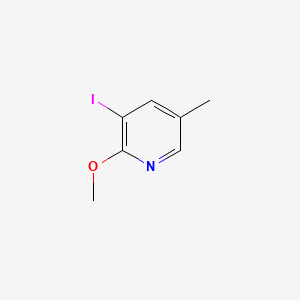

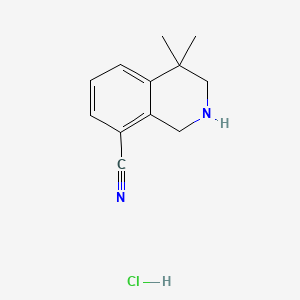

![molecular formula C20H31BO4 B598327 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1204580-87-9](/img/structure/B598327.png)

2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a useful research compound. Its molecular formula is C20H31BO4 and its molecular weight is 346.274. The purity is usually 95%.

BenchChem offers high-quality 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Crystal Structure Analysis

- A study on a similar compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, revealed insights into its crystal structure, which includes a planar aromatic 6-ring, a heterocyclic 5-ring, and the borolane 5-ring. This structural understanding is essential for various scientific applications, particularly in material science and molecular engineering (Seeger & Heller, 1985).

Catalysis and Synthesis

- The product of catalyzed diboration of bis(4-methoxyphenyl)ethyne by bis(pinacolato-O,O')diboron, a compound closely related to the query molecule, was shown to have a cis arrangement of two boronate ester substituents, which is significant for catalytic processes in organic chemistry (Clegg et al., 1996).

- Another study focusing on the synthesis of benzyloxycyanophenylboronic esters, which include variations of dioxaborolane derivatives, indicates the relevance of these compounds in organic synthesis, particularly in the creation of complex organic molecules (El Bialy et al., 2011).

Material Science and Nanotechnology

- The synthesis and molecular structure analysis of various dioxaborolane derivatives, including the one , have implications in material science and nanotechnology. These compounds are potential intermediates for creating advanced materials with specific electronic or optical properties (Huang et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of this compound are Cyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . These proteins play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase.

Mode of Action

The compound interacts with its targets, CDK2 and Cyclin-A2, by inhibiting their activity . This inhibition is achieved through a distinctive mode of action, offering an alternative to ATP-competitive agents . The compound acts as a Michael acceptor, a mechanism already demonstrated for cysteine protease inhibitors .

Biochemical Pathways

The inhibition of CDK2 and Cyclin-A2 affects several biochemical pathways, including the FoxO signaling pathway , Cell cycle , Oocyte meiosis , p53 signaling pathway , PI3K-Akt signaling pathway , and Progesterone-mediated oocyte maturation . These pathways are involved in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

Result of Action

The inhibition of CDK2 and Cyclin-A2 by this compound results in the disruption of cell cycle progression . This can lead to the arrest of cell growth and proliferation, potentially making the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Propriétés

IUPAC Name |

2-[2-(cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BO4/c1-19(2)20(3,4)25-21(24-19)18-16(22-5)12-9-13-17(18)23-14-15-10-7-6-8-11-15/h9,12-13,15H,6-8,10-11,14H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKBYHAZLAIYIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC3CCCCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718752 |

Source

|

| Record name | 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1204580-87-9 |

Source

|

| Record name | 2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

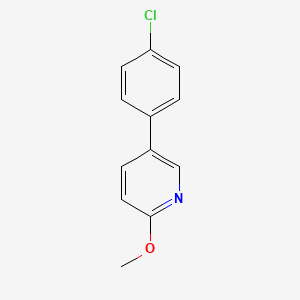

![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)

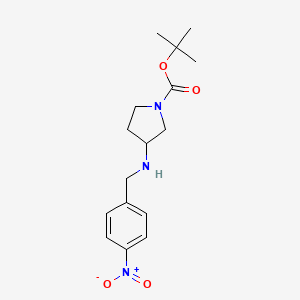

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)

![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)